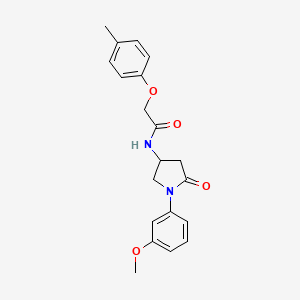

![molecular formula C18H20N2O5S B2839498 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide CAS No. 2034536-56-4](/img/structure/B2839498.png)

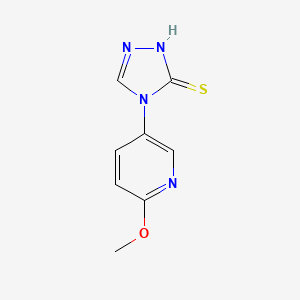

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied for their anticancer properties . They are often designed based on the activity of indoles against various cancer cell lines .

Synthesis Analysis

While the specific synthesis process for your compound is not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system and two thiophene rings . These substituent rings represent a donor–linker–acceptor conjugated system .Applications De Recherche Scientifique

Anticancer Activity

- Functionalized Sulfur-Containing Heterocyclic Analogs : Compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide have demonstrated potential in cancer treatment. A study found that hydroxyl-containing benzo[b]thiophene analogs showed selective antiproliferative activity against laryngeal cancer cells. These compounds enhanced antioxidant enzyme activity and reduced ROS production, correlated with their antiproliferative effect. They also induced apoptosis and cell cycle arrest in cancer cells, suggesting their potential in combinational chemotherapy (Haridevamuthu et al., 2023).

Synthesis and Characterization

- Novel Copper-Catalyzed Coupling Reactions : In the synthesis and characterization of complex organic compounds, copper-catalyzed reactions involving (hetero)aryl chlorides and amides have been important. A study involving Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst showed efficient Goldberg amidation with various (hetero)aryl chlorides and amides (De, Yin & Ma, 2017).

Organic Synthesis Applications

- Acid-Catalyzed Rearrangement for Synthesis : The compound's structure lends itself to novel synthetic routes. For instance, acid-catalyzed rearrangement of certain oxiranes leads to the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the compound's relevance in the development of new synthetic methodologies (Mamedov et al., 2016).

Drug Design and Development

- Anti-HIV Agents : Compounds structurally similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide have been explored for their potential in treating HIV. A study synthesized 5-alkyl-6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones, which showed high activity against the HIV-1 strain, indicating the relevance of such structures in the development of new antiviral drugs (Li et al., 2020).

Mécanisme D'action

Target of Action

It is known that similar compounds have shown activity against various cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes. For instance, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The compound’s action results in molecular and cellular effects such as cell cycle arrest and apoptosis . These effects contribute to its potential anticancer activity.

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c21-7-4-12(13-5-8-26-10-13)3-6-19-17(22)18(23)20-14-1-2-15-16(9-14)25-11-24-15/h1-2,5,8-10,12,21H,3-4,6-7,11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBAXNJCGTCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

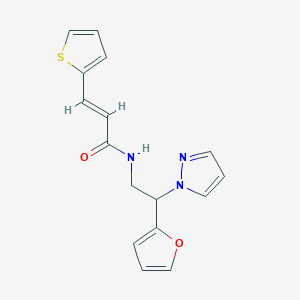

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

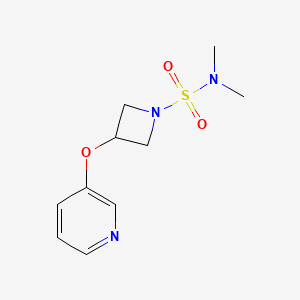

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

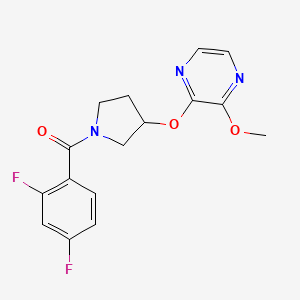

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)